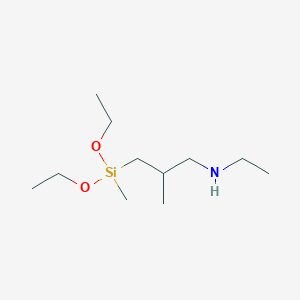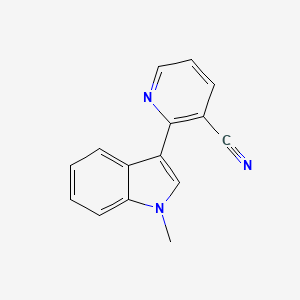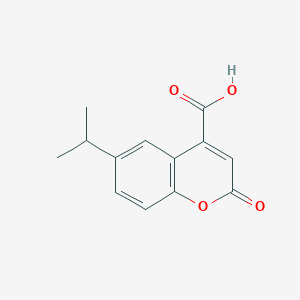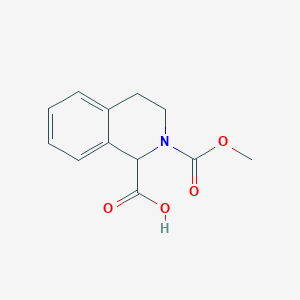
3-(Diethoxy(methyl)silyl)-N-ethyl-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethoxy(methyl)silyl)-N-ethyl-2-methylpropan-1-amine is an organosilicon compound that features a silicon atom bonded to two ethoxy groups, a methyl group, and a propylamine group. This compound is notable for its applications in surface modification, coupling agents, and as a precursor in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxy(methyl)silyl)-N-ethyl-2-methylpropan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with various reagents. One common method is the reaction with hexamethyldisiloxane to form 3-(trisiloxane)propan-1-amine, which is then further reacted with glutaroyl dichloride . Another method involves the refluxing of veratraldehyde with 3-(diethoxy(methyl)silyl)propan-1-amine in dry toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxy(methyl)silyl)-N-ethyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and other silylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various silyl ethers and other organosilicon compounds.
Scientific Research Applications
3-(Diethoxy(methyl)silyl)-N-ethyl-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to modify surfaces and enhance adhesion properties.
Biology: Employed in the modification of nanoparticles for drug delivery and biosensing applications.
Medicine: Utilized in the development of biomedical devices and materials with improved biocompatibility.
Mechanism of Action
The mechanism of action of 3-(Diethoxy(methyl)silyl)-N-ethyl-2-methylpropan-1-amine involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable Si-O-Si linkages, which are crucial for surface modification and coupling applications. The amine group enhances its reactivity with other functional groups, making it a versatile compound for various chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propylamine: Similar in structure but with three methoxy groups instead of two ethoxy groups.
3-(Triethoxysilyl)propylamine: Contains three ethoxy groups and is used for similar applications in surface modification.
Uniqueness
3-(Diethoxy(methyl)silyl)-N-ethyl-2-methylpropan-1-amine is unique due to its specific combination of ethoxy and methyl groups attached to the silicon atom. This unique structure provides it with distinct reactivity and properties, making it suitable for specialized applications in advanced material synthesis and surface modification .
Properties
Molecular Formula |
C11H27NO2Si |
|---|---|
Molecular Weight |
233.42 g/mol |
IUPAC Name |
3-[diethoxy(methyl)silyl]-N-ethyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H27NO2Si/c1-6-12-9-11(4)10-15(5,13-7-2)14-8-3/h11-12H,6-10H2,1-5H3 |
InChI Key |
UWPLBPOLPNEQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)C[Si](C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)


![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)
![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)

![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)





